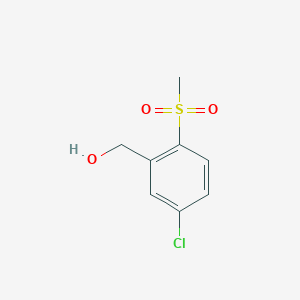
2-Chloro-4-fluoro-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzamide core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluoro-3-methoxybenzaldehyde.
Amidation Reaction: The key step involves the conversion of the aldehyde group to an amide group.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzamides, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-methoxybenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoro-3-methoxybenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-chloro-4-methoxybenzaldehyde and 4-chloro-2-fluoro-3-methoxybenzamide share structural similarities
Uniqueness: The presence of both chloro and fluoro substituents, along with a methoxy group, provides unique chemical properties and reactivity
Applications: While similar compounds may have overlapping applications, this compound’s specific substituent pattern makes it particularly useful in certain synthetic and biological contexts
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H2,11,12) |
Clé InChI |
ORKAKWCUYIIGPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
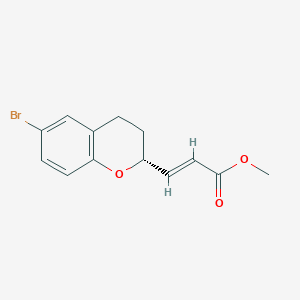
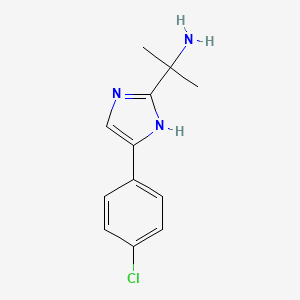
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)

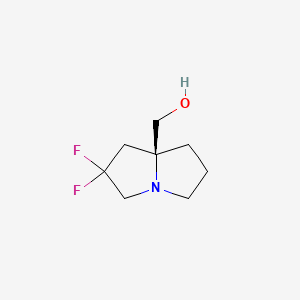
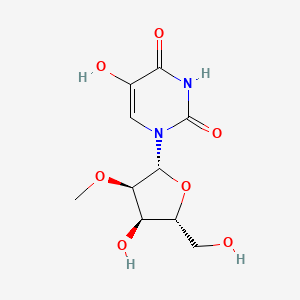
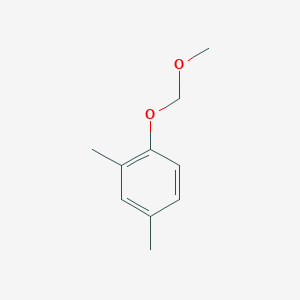
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
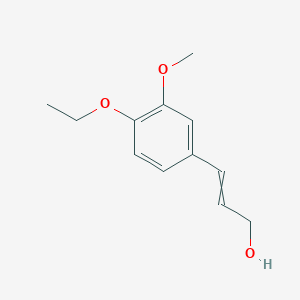
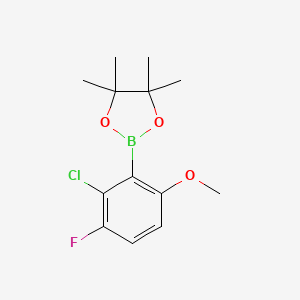
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
